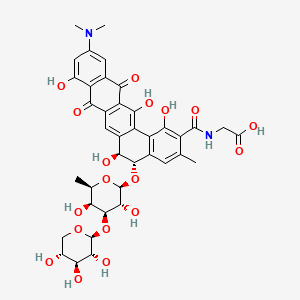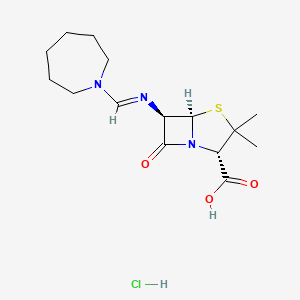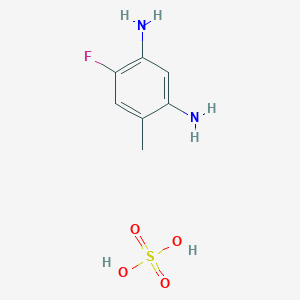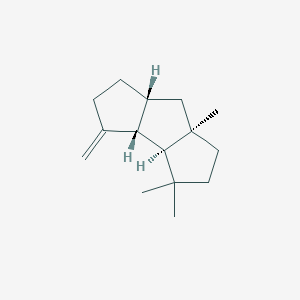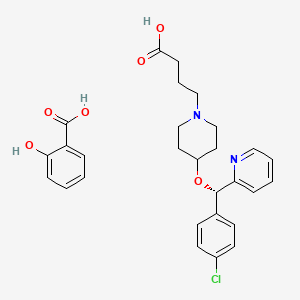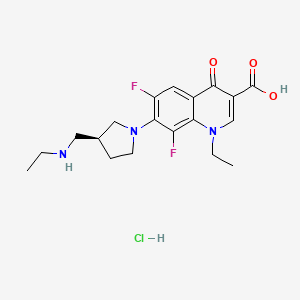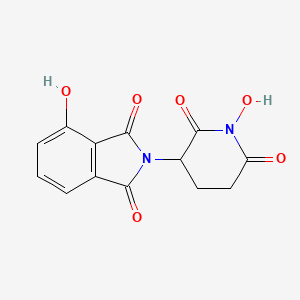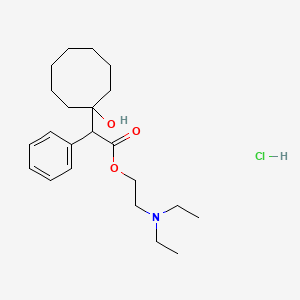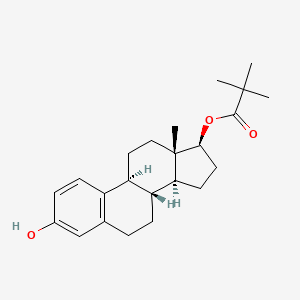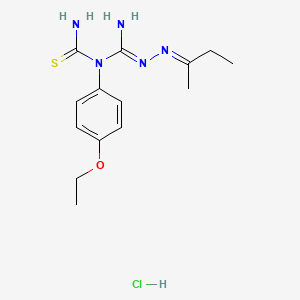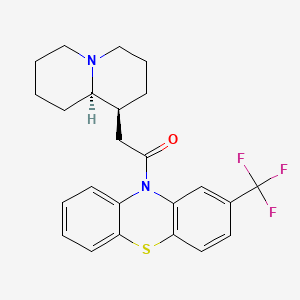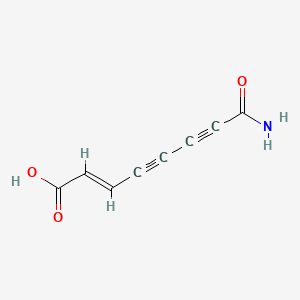
Diatretyne I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diatretyne I is a polyacetylene compound with the molecular formula C8H5NO3 and a molecular weight of 163.13 g/mol . It is known for its unique structural features, including an acetylenic bond, which contributes to its diverse chemical properties and biological activities. This compound was first isolated from the fungus Clitocybe diatreta and has since been studied for its antibiotic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diatretyne I can be synthesized through various chemical reactions involving polyacetylenes. One common method involves the reaction of specific precursors under controlled conditions to form the desired polyacetylene structure . The synthesis typically requires the use of catalysts and specific reaction temperatures to ensure the formation of the acetylenic bonds.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using the fungus Clitocybe diatreta. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Diatretyne I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Diatretyne I has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study polyacetylene chemistry and reaction mechanisms.
Biology: Investigated for its antibiotic properties and potential use in combating bacterial infections.
Medicine: Explored for its potential therapeutic applications, including its role as an antibiotic agent.
Wirkmechanismus
The mechanism of action of Diatretyne I involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit essential enzymes and disrupt cellular processes, leading to the death of bacterial cells. The exact molecular pathways and targets are still under investigation, but its antibiotic properties are well-documented .
Vergleich Mit ähnlichen Verbindungen
- Diatretyne amide
- Diatretyne nitrile
- Diatretyne 3
Comparison: Diatretyne I is unique due to its specific acetylenic structure and its potent antibiotic properties. While similar compounds like Diatretyne amide and Diatretyne nitrile also exhibit antimicrobial activity, this compound stands out for its broader spectrum of activity and higher potency .
Eigenschaften
CAS-Nummer |
544-04-7 |
|---|---|
Molekularformel |
C8H5NO3 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
(E)-8-amino-8-oxooct-2-en-4,6-diynoic acid |
InChI |
InChI=1S/C8H5NO3/c9-7(10)5-3-1-2-4-6-8(11)12/h4,6H,(H2,9,10)(H,11,12)/b6-4+ |
InChI-Schlüssel |
OCJRAKXVNGISKJ-GQCTYLIASA-N |
Isomerische SMILES |
C(=C/C(=O)O)\C#CC#CC(=O)N |
Kanonische SMILES |
C(=CC(=O)O)C#CC#CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


